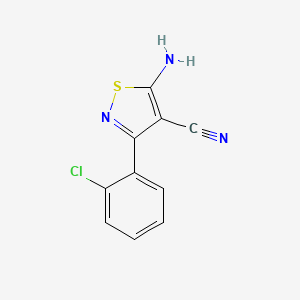

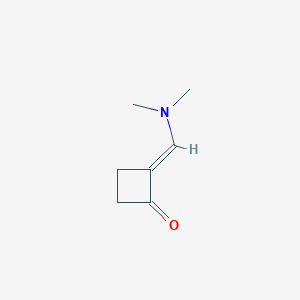

![molecular formula C16H23NO4 B2509179 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid CAS No. 1246247-72-2](/img/structure/B2509179.png)

3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, is a complex organic molecule that appears to be related to benzoic acid derivatives. These derivatives are often synthesized for various applications, including the development of new materials, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions, starting from simpler benzoic acid compounds. For instance, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through bromination, azidonation, and reduction, which suggests a pathway that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of 3,5-dimethoxy-4-methyl benzoic acid involved selective deprotonation using a combination of n-butyl lithium and potassium tert-butoxide, indicating the use of organometallic reagents in the synthesis of substituted benzoic acids .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray crystallography . These techniques help in determining the geometry and electronic structure of the molecules. For example, the molecular structure of some azo-benzoic acids was optimized using density functional theory, which could be a useful tool in analyzing the electronic structure of the compound of interest .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH . The reactivity of these compounds can also be studied through kinetic investigations, as was done for dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers . Such studies could provide insights into the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. These properties can be influenced by the presence of substituents on the benzene ring and the nature of the functional groups attached to it . For example, the introduction of methoxy groups in 3,5-dimethoxy-4-methyl benzoic acid affects its reactivity and physical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Molluscicidal Activity

- Compounds structurally related to 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, such as various prenylated benzoic acid derivatives, have been found to display significant antimicrobial and molluscicidal activities. This finding is significant in the context of developing new bioactive compounds for pharmaceutical and agricultural applications Orjala, Erdelmeier, Wright, Rali, Sticher, 1993.

Formation of Advanced Glycation End-Products

- Research indicates that derivatives like Methylglyoxal (MG), which is structurally similar to 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, form advanced glycation end-products. These compounds are relevant in the study of diabetes and neurodegenerative diseases Nemet, Varga-Defterdarović, Turk, 2006.

Synthesis of Novel Compounds

- The synthesis of novel compounds, including derivatives of benzoic acid, demonstrates the utility of 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid in organic chemistry and medicinal chemistry research. This includes the exploration of new synthetic pathways and the potential for discovering new drug candidates Chen, Cho, Hwang, Chen, 2008.

Gas Chromatographic Analysis

- Derivatives of this compound have been used in the development of efficient gas chromatographic methods for trace level analysis of herbicides in various matrices, indicating its relevance in environmental and agricultural sciences Anisuzzaman, Amin, Ogg, Hoq, Kanithi, Jenkins, 2000.

Antioxidant Properties

- Studies on similar compounds reveal potential antioxidant properties, which are significant in the context of preventing oxidative stress-related diseases Hussain, 2016.

Wirkmechanismus

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities result from the compound’s interaction with its targets, leading to changes in cellular function.

The biochemical pathways affected by these compounds can vary widely depending on the specific targets and the nature of the interaction. For example, some indole derivatives have shown inhibitory activity against influenza A .

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-7-12(14(18)19)8-11(2)13(10)9-17(6)15(20)21-16(3,4)5/h7-8H,9H2,1-6H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUMAYPAXKMJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN(C)C(=O)OC(C)(C)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

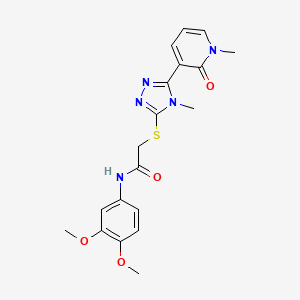

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)

![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)

![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)